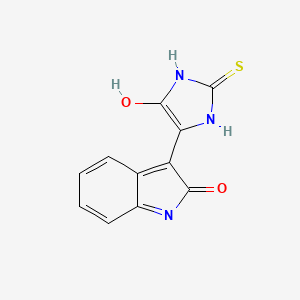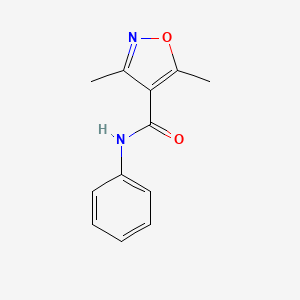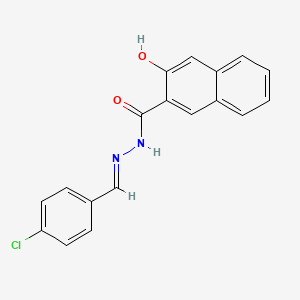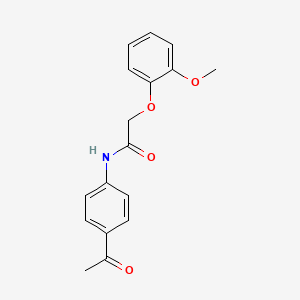![molecular formula C20H25N3O2 B5525684 4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar nitrogenous compounds involves multiple steps, including condensation reactions, and is characterized using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods confirm the structure and composition of the synthesized compounds (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray diffraction, alongside density functional theory (DFT) calculations to determine the optimal structure. This analysis reveals the molecular electrostatic potential and frontier molecular orbitals, contributing to a deeper understanding of the compound's properties (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include condensation reactions between carbamimide and aromatic acids, leading to the formation of complex structures. These reactions are often mediated by catalysts and result in compounds with specific crystal systems and space groups, as confirmed by X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as crystal system parameters and molecular conformation, are determined through X-ray crystallography. The analysis often reveals specific hydrogen bonding patterns and molecular interactions within the crystal structure (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and electronic configuration. DFT studies provide insights into the electrophilic and nucleophilic nature of the molecules, which are crucial for understanding their behavior in chemical reactions (Kumara et al., 2017).
科学的研究の応用
Anti-Malarial Activity
Some derivatives similar to the compound have been studied for their anti-malarial activity. For instance, certain piperazine derivatives exhibit promising anti-malarial properties, emphasizing the importance of specific functional groups and molecular conformations in enhancing activity. These studies highlight the potential of such compounds in developing new anti-malarial drugs (Cunico et al., 2009).
Structural Characterization and Synthesis
The structural characterization and synthesis of related compounds have been extensively studied. For example, the synthesis and X-ray diffraction studies of tert-butyl piperazine-1-carboxylate derivatives have provided insights into their molecular structures, showcasing the significance of intermolecular interactions in determining the crystal packing and stability of these compounds (Sanjeevarayappa et al., 2015; Anthal et al., 2018).
Biological Evaluation
The biological evaluation of similar compounds has revealed a range of activities, from antibacterial and anthelmintic to cytotoxic effects. These evaluations are crucial for understanding the therapeutic potential and safety profile of these molecules. For instance, certain derivatives have shown moderate anthelmintic activity and were characterized by their interaction patterns, which could inform the design of new drugs with improved efficacy and selectivity (Bhat et al., 2018; Chavez-Eng et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(1-tert-butylpyrrole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-5-7-17(8-6-15)23-12-11-21(14-18(23)24)19(25)16-9-10-22(13-16)20(2,3)4/h5-10,13H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBYDWGDQYBKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CN(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)




![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)